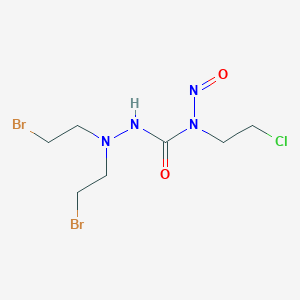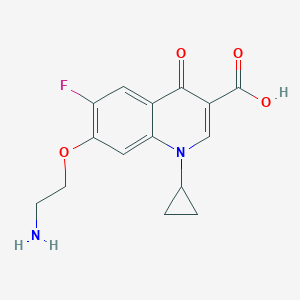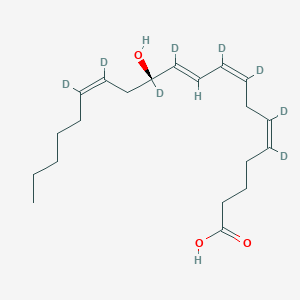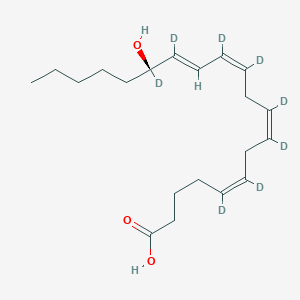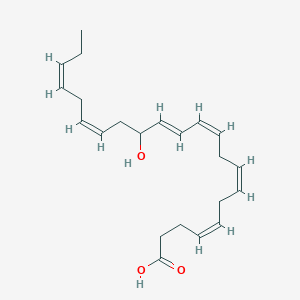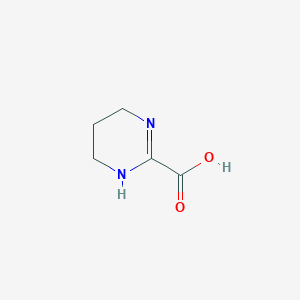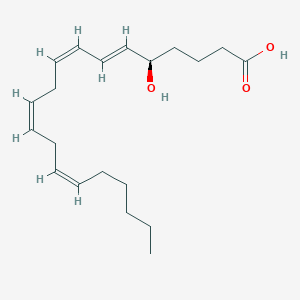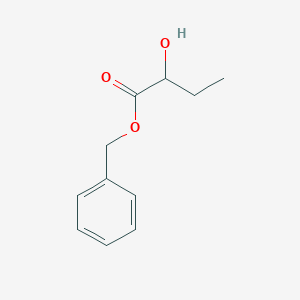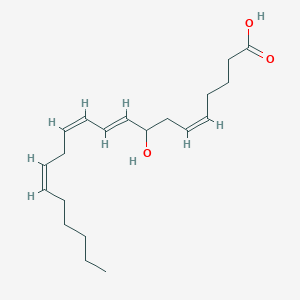
8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid
Overview
Description
Synthesis Analysis
8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized through the oxidation of arachidonic acid by lipoxygenases. It is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-gamma-linolenic acid intermediate .Molecular Structure Analysis
The molecular formula of this compound is C20H34O3 . It has a molecular weight of 322.5 g/mol . The IUPAC name is (8 S ,9 E ,11 Z ,14 Z )-8-hydroxyicosa-9,11,14-trienoic acid .Chemical Reactions Analysis
This compound is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE .Physical and Chemical Properties Analysis
This compound has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 15 rotatable bonds , and its topological polar surface area is 57.5 Ų .Scientific Research Applications
Marine Sources of 8S-Hydroxy-9E,11Z,14Z-Eicosatrienoic Acid
This compound has been found in marine sources, such as the Pacific starfish Patiria miniata. It was reported to occur alongside 8-(R)-hydroxy-5Z, 9E, 11Z, 14Z, 17Z-eicosapentaenoic acid (D’Auria et al., 1988).
Metabolism in Yeast
In the yeast Dipodascopsis uninucleata, it was observed that fatty acids containing a 5Z,8Z-diene system yielded corresponding 3-hydroxy-all-Z-eicosapolyenoic acids. This finding highlighted that the 3-hydroxylation of a fatty acid in this yeast requires a 5Z,8Z-diene system either directly or after initial incomplete β-oxidation (Venter et al., 1997).
Biochemical Processes in Sheep Vesicular Gland
The products formed upon oxygenation of certain unsaturated fatty acids in sheep vesicular gland preparations have been studied extensively. Oxygenation of 8,11,14-eicosatrienoic acid yielded multiple products, including 11-hydroxy-8,12,14-eicosatrienoic acid and prostaglandin E1 (PGE1), among others. The conversion process and the formation of these compounds were explored, giving insights into the metabolism of eicosatrienoic acid (Hamberg & Samuelsson, 1967).
LC-MS/MS Quantification in Human Plasma
A study aimed to develop a LC-MS/MS method to quantify regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during vascular endothelial stimulation. This study not only developed the method but also monitored the levels of these compounds in plasma samples from healthy and hypertensive subjects (Duflot et al., 2017).
Biotechnological Production
There was significant research into the quantitative biotechnological production of hydroxylated products like 8S-HETE, 8S-HEPE, and 10S-HDoHE using recombinant E. coli cells expressing mouse arachidonate 8S-lipoxygenase. This study marked a pioneering approach in the field, providing a new perspective on the biotechnological production of these compounds (Shin et al., 2019).
Mechanism of Action
Target of Action
The primary target of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid, also known as 8(S)-HETrE, is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the metabolism of the ω-6 fatty acid γ-linolenic acid (GLA) to form 8(S)-HETrE .
Mode of Action
8(S)-HETrE is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . The interaction of 8(S)-HETrE with its target enzyme leads to changes in the metabolic pathways of GLA, influencing the production of various lipid mediators .
Biochemical Pathways
8(S)-HETrE is involved in the lipoxygenase pathways . It is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA), and its formation involves the action of the enzyme 5-lipoxygenase (5-LO) on GLA . This pathway plays a significant role in lipid biochemistry and metabolic diseases .
Pharmacokinetics
It is known that the compound is supplied in solution, suggesting that it may be well-absorbed and distributed in the body
Result of Action
The action of 8(S)-HETrE has been studied in the context of diet-induced obesity. In a mouse model of high-fat high-sucrose diet-induced obesity, serum levels of 8(S)-HETrE were found to be decreased . This suggests that the compound may play a role in lipid metabolism and the development of obesity .
Action Environment
The action of 8(S)-HETrE can be influenced by environmental factors such as diet. For instance, a high-fat high-sucrose diet has been shown to decrease serum levels of 8(S)-HETrE . Additionally, the compound is sensitive to oxygen and direct sunlight, which can affect its stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) . The nature of these interactions involves the conversion of GLA to this compound via a dihomo-γ-linolenic acid intermediate .
Cellular Effects
It has been observed that serum levels of this compound are decreased in a mouse model of high-fat high-sucrose diet-induced obesity . This suggests that it may play a role in lipid metabolism and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its formation from GLA by the enzyme 5-lipoxygenase (5-LO) This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is unstable to oxygen and direct sunlight , suggesting that it may degrade over time under certain conditions.
Metabolic Pathways
This compound is involved in the metabolic pathway of the ω-6 fatty acid γ-linolenic acid (GLA) . It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . This process may involve interactions with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
(8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIQVURLERJJCK-RDCCVJQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334844 | |
| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889573-69-7 | |
| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
